1-Methyl-1H-indazol-6-ol

Description

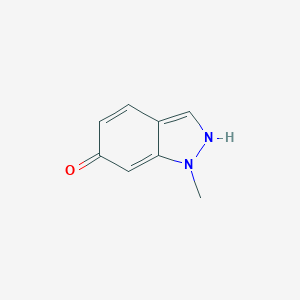

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKUTNCHAYBXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357027 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118933-92-9 | |

| Record name | 1-Methyl-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1-Methyl-1H-indazol-6-ol

For researchers, scientists, and professionals in drug development, the indazole nucleus represents a cornerstone in medicinal chemistry. Its versatile structure has led to the creation of numerous therapeutic agents.[1][2] This guide delves into the discovery and history of a specific, yet significant, derivative: 1-Methyl-1H-indazol-6-ol. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader exploration of the indazole scaffold and its pivotal role as a synthetic intermediate in the development of modern therapeutics.

Part 1: The Indazole Scaffold - A Historical Perspective and the Rise of a Key Intermediate

The story of this compound begins with the foundational work on its parent heterocycle, indazole. First synthesized in the late 19th century, the indazole ring system, a fusion of benzene and pyrazole, quickly garnered attention for its unique chemical properties and biological potential.[1] Early research focused on understanding the tautomerism and reactivity of the indazole core, paving the way for the synthesis of a diverse array of derivatives.[3]

The "discovery" of this compound is best understood not as a single event, but as a logical progression in the field of medicinal chemistry. As researchers sought to modulate the pharmacokinetic and pharmacodynamic properties of indazole-based compounds, the introduction of various substituents at different positions of the bicyclic ring became a key strategy. The methyl group at the N-1 position and the hydroxyl group at the C-6 position are critical modifications that influence the molecule's polarity, solubility, and ability to interact with biological targets.

The true significance of this compound and its related amine precursor, 1-Methyl-1H-indazol-6-amine, emerged with the development of targeted cancer therapies. These compounds are crucial building blocks in the synthesis of several kinase inhibitors.[4] For instance, the core structure of Pazopanib, a potent tyrosine kinase inhibitor, relies on a substituted indazole moiety.[5][6] The synthetic routes to these complex drugs often involve the strategic construction and functionalization of the 1-methyl-1H-indazole core, highlighting the indispensable role of intermediates like this compound.

Part 2: Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The primary considerations for an efficient synthesis include the construction of the indazole core and the introduction of the N-methyl and C-6 hydroxyl groups.

Workflow for the Synthesis of this compound

Caption: General synthetic strategies for this compound.

A prevalent and logical approach involves the synthesis of a methoxy-substituted indazole, followed by O-demethylation to yield the final hydroxylated product. The methoxy group serves as a stable and readily available precursor to the phenol.

Experimental Protocol: Synthesis of this compound via O-Demethylation of 6-Methoxy-1-methyl-1H-indazole

This two-step protocol outlines a common strategy for the preparation of this compound.

Step 1: N-Methylation of 6-Methoxy-1H-indazole

-

Rationale: The N-methylation of the indazole ring is a critical step to install the methyl group at the desired N-1 position. The choice of methylating agent and base is crucial to control regioselectivity, as methylation can also occur at the N-2 position.

-

Procedure:

-

To a solution of 6-methoxy-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to ensure the formation of the indazolide anion.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 6-methoxy-1-methyl-1H-indazole.

-

Step 2: O-Demethylation of 6-Methoxy-1-methyl-1H-indazole

-

Rationale: The cleavage of the methyl ether to unveil the phenol is a key transformation. Several reagents can accomplish this, with boron tribromide (BBr₃) being a particularly effective but strong Lewis acid requiring careful handling.[7] Alternative methods using strong Brønsted acids like HBr are also common.[5]

-

Procedure (using BBr₃):

-

Dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 2.0-3.0 eq) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Data Summary: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₈N₂O | 148.16 | Off-white to light brown solid |

| 6-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | White to off-white solid |

| 1-Methyl-1H-indazol-6-amine | C₈H₉N₃ | 147.18 | Yellow to brown solid |

Part 3: The Role in Drug Discovery and Future Perspectives

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of pharmacologically active molecules.[2] The hydroxyl group at the C-6 position provides a handle for further functionalization, allowing for the introduction of various pharmacophores through ether or ester linkages. This strategic positioning is critical for optimizing the binding affinity and selectivity of drug candidates for their target proteins.

Signaling Pathway Context: Kinase Inhibition

Many of the drugs derived from indazole scaffolds, including those that could conceptually be synthesized from this compound, are kinase inhibitors. These drugs target signaling pathways that are often dysregulated in cancer.

Caption: Simplified kinase signaling pathway and the inhibitory action of indazole-based drugs.

The indazole core often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. The substituents on the indazole ring, which can be introduced via intermediates like this compound, extend into other regions of the enzyme, conferring potency and selectivity.

The ongoing exploration of the chemical space around the indazole scaffold ensures that this compound and its derivatives will remain relevant in the quest for novel therapeutics. Future research will likely focus on developing more efficient and greener synthetic routes to these key intermediates and on leveraging their structural features to design the next generation of targeted therapies.

References

- Pharmacological properties of indazole deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. URL

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- O-Demethylation.

- Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. URL

- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem. URL

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. URL

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. URL

- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar

- Preparation method of intermediate of pazopanib hydrochloride.

- 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex. URL

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. URL

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. URL

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

1-Methyl-1H-indazol-6-ol mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Methyl-1H-indazol-6-ol

Authored by a Senior Application Scientist

Introduction: The Indazole Scaffold and the Emergence of this compound

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Compounds bearing this moiety have demonstrated a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and neurological effects.[1] While many indazole derivatives have been extensively studied, the specific agent, this compound (PubChem CID: 135503223), remains a molecule with a less-defined pharmacological profile in publicly accessible literature.[3] This guide synthesizes available data from structurally related analogs and the broader indazole class to propose a primary hypothesized mechanism of action for this compound, providing a robust framework for future research and drug development.

This document is structured to first present the primary hypothesized mechanism centered on the serotonergic system, drawing strong parallels from a closely related analog. Subsequently, we will explore alternative or secondary mechanisms common to the indazole class, such as kinase inhibition. Finally, we will provide detailed experimental protocols that would serve as a self-validating system to rigorously test these hypotheses.

Part 1: Primary Hypothesized Mechanism of Action - Modulation of the Serotonergic System

Direct mechanistic studies on this compound are not prevalent in the reviewed literature. However, compelling evidence from its close structural analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , strongly suggests a primary mechanism involving the serotonin (5-hydroxytryptamine, 5-HT) receptor system.

A pivotal study identified 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent and selective 5-HT2 receptor agonist .[4][5] This compound exhibited high efficacy (EC50 = 42.7 nM, Emax = 89%) and was developed as a peripherally acting agent for reducing intraocular pressure in glaucoma models.[4][5] The core 1H-indazol-6-ol structure is the key pharmacophore responsible for this activity. The primary structural difference is the substitution at the N1 position (a methyl group in our compound of interest versus an aminopropyl group). While this substitution will undoubtedly influence potency, selectivity, and pharmacokinetics, it is highly probable that the fundamental interaction with the 5-HT2 receptor family is retained.

Proposed Interaction with 5-HT2 Receptors

We hypothesize that this compound acts as an agonist or partial agonist at 5-HT2 receptors, likely with varying affinities for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Agonism at these G-protein coupled receptors (GPCRs) typically initiates the phospholipase C (PLC) signaling cascade.

Hypothesized Signaling Pathway:

-

Receptor Binding: this compound binds to the orthosteric site of a 5-HT2 receptor subtype.

-

G-Protein Activation: This binding induces a conformational change, activating the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

-

DAG and elevated Ca2+ levels co-activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, leading to a cellular response.

-

This proposed pathway is fundamental to the action of many known 5-HT2 agonists.[6]

Visualization of the Hypothesized 5-HT2 Receptor Signaling Pathway

Caption: Hypothesized 5-HT2 Receptor signaling cascade initiated by this compound.

Part 2: Alternative & Secondary Mechanistic Hypotheses - Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Numerous indazole-containing molecules have been designed to target key enzymes in oncogenic signaling pathways. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Potential Kinase Targets

-

PI3K/AKT/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer. A recent study highlighted a series of 3-amino-1H-indazole derivatives as potent inhibitors of this pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[7]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Researchers have rationally designed 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent, type II FLT3 inhibitors.[8]

-

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole derivatives were discovered to be effective inhibitors of FGFR kinases.[1]

While the structure of this compound is simpler than many of the highly optimized kinase inhibitors, its core scaffold provides a valid foundation for hypothesizing a potential role in kinase modulation. This activity could be a secondary effect or a primary mechanism in specific cellular contexts.

Part 3: Experimental Validation Protocols

To move from hypothesis to established mechanism, a structured, multi-tiered experimental approach is required. The following protocols are designed to provide a self-validating workflow to interrogate the proposed mechanisms of action for this compound.

Workflow for Experimental Validation

Caption: A tiered workflow for the experimental validation of this compound's MOA.

Detailed Step-by-Step Methodologies

Protocol 1: Radioligand Binding Assays for Serotonin Receptors

-

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing high levels of the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.5 mM EDTA).

-

Competitive Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and increasing concentrations of this compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., mianserin). Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: Broad Kinase Panel Screen

-

Objective: To identify potential kinase targets of this compound.

-

Methodology:

-

Service Provider: Engage a commercial service provider (e.g., Eurofins, Reaction Biology) that offers a broad kinase panel screen (e.g., >400 kinases).

-

Assay Format: The provider will typically use an in vitro activity assay format (e.g., ADP-Glo™, Z'-LYTE™).

-

Screening Concentration: Submit this compound for initial screening at a standard concentration, typically 1 µM or 10 µM.

-

Data Analysis: The service will provide a report detailing the percent inhibition for each kinase in the panel. Hits are typically defined as >50% inhibition.

-

Follow-up: For any identified hits, perform dose-response curves to determine the IC50 value.

-

Protocol 3: Calcium Flux Assay

-

Objective: To measure the functional agonistic activity of this compound at Gq-coupled 5-HT2 receptors.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the 5-HT2 receptor of interest.

-

Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

-

Compound Addition: Prepare a dilution series of this compound. Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR®, FlexStation®) to add the compound to the wells.

-

Fluorescence Reading: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and calculate the EC50 and Emax values. Compare the Emax to a known full agonist (e.g., serotonin).

-

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the key quantitative data that would be generated from the validation experiments described above.

| Parameter | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | Kinase Hit 1 (e.g., PI3Kα) |

| Binding Affinity (Ki) | e.g., 150 nM | e.g., 450 nM | e.g., 95 nM | N/A |

| Functional Potency (EC50) | e.g., 320 nM | e.g., 800 nM | e.g., 210 nM | N/A |

| Functional Efficacy (Emax) | e.g., 75% | e.g., 60% | e.g., 85% | N/A |

| Inhibitory Potency (IC50) | N/A | N/A | N/A | e.g., 1.2 µM |

Conclusion

While direct evidence for the mechanism of action of this compound is currently sparse, a robust hypothesis can be formulated based on the well-documented pharmacology of its close structural analogs. The primary proposed mechanism is the modulation of the serotonergic system via agonist or partial agonist activity at 5-HT2 receptors. A secondary, alternative hypothesis involves the inhibition of protein kinases, a known activity of the broader indazole chemical class. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses, elucidating the precise molecular interactions, and unlocking the full therapeutic potential of this promising compound.

References

- Synblock. (n.d.). This compound.

- Chem-Impex International. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.

- Wikipedia. (2024). O-Methyl-AL-34662.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135503223, this compound.

- Sigma-Aldrich. (n.d.). This compound.

- May, J. A., Dantanarayana, A. P., Zinke, P. W., McLaughlin, M. A., & Sharif, N. A. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 318–328.[4][5]

- Kim, J., Kim, M., & Lee, P. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11895–11904.[12]

- Zhang, Y., Wang, L., & Li, Y. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2547.[1]

- Lee, J., Park, H., & Kim, H. R. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1253.[8]

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- Elguero, J., Jagerovic, N., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6543–6553.[14][15][16]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine.

- Bouattour, Y., Snoussi, M., & Al-Ghorbani, M. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure & Dynamics, 40(19), 8695-8708.[18]

- Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.[7]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. This compound | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. O-Methyl-AL-34662 - Wikipedia [en.wikipedia.org]

- 7. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-1H-indazol-6-ol

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 1-Methyl-1H-indazol-6-ol, a specific derivative, and explores its potential therapeutic targets. Drawing upon extensive structure-activity relationship (SAR) data from the broader indazole class, we hypothesize that this compound is a prime candidate for development as a modulator of protein kinases and serotonin receptors. This document will delve into the mechanistic rationale for these potential targets, provide detailed, field-proven experimental protocols for their validation, and present a strategic framework for advancing this compound through the early stages of drug discovery.

Introduction: The Indazole Scaffold as a Pharmacophore

Indazole, a bicyclic aromatic heterocycle, has proven to be a versatile template for drug design. Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of interactions with a wide array of biological targets.[3] Clinically approved drugs such as the anti-cancer agents Pazopanib and Niraparib feature the indazole core, underscoring its therapeutic relevance.[2][4] The 1H-tautomer is generally the more thermodynamically stable and is frequently exploited in the design of kinase inhibitors.[1]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The N1-methylation is a common motif in potent kinase inhibitors, often enhancing cell permeability and metabolic stability. The 6-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. This guide will therefore focus on two primary, well-precedented target classes for this molecule.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on indazole derivatives, two primary target classes are proposed for this compound:

Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The indazole scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of numerous kinases.[4] Derivatives have been developed as potent inhibitors of a wide range of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, a critical process in tumor growth.[4]

-

Extracellular signal-Regulated Kinases (ERK1/2): Central components of the MAPK signaling pathway, often hyperactivated in cancer.[5]

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication and a target in oncology.[6]

The N1-methyl and 6-hydroxyl groups of this compound can be analogized to similar substitutions in known indazole-based kinase inhibitors, suggesting it may exhibit inhibitory activity against one or more of these critical enzymes.

The diagram below illustrates the Ras-Raf-MEK-ERK signaling cascade, a common target for indazole-based inhibitors.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Serotonin (5-HT) Receptor Modulation

The indazole ring is a known bioisostere of the indole nucleus found in serotonin.[7] This structural mimicry has been successfully exploited to create potent modulators of serotonin receptors. For instance, Granisetron, an indazole-containing compound, is a selective 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea.[3] Furthermore, indazole-ethanamine derivatives have been reported as potent 5-HT2 receptor agonists.[3] Given the structural similarity of this compound to the core of serotonin, it is plausible that it could interact with various 5-HT receptor subtypes, potentially leading to applications in neuroscience or psychiatry.[8][9]

Experimental Validation Strategy

A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound.

Caption: A tiered experimental workflow for target validation of this compound.

Detailed Experimental Protocols

The following protocols are provided as examples of key assays for validating the hypothesized targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the inhibitory effect of this compound on a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.

Materials:

-

Kinase of interest (e.g., ERK2, FGFR1)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

This compound, dissolved in DMSO

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add 5 µL of the compound dilution or vehicle (DMSO in assay buffer) to the wells.

-

Add 10 µL of a 2.5X kinase/substrate mixture.

-

Initiate the reaction by adding 10 µL of a 2.5X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

-

Complete cell culture medium

-

This compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

Quantitative data from screening and dose-response assays should be tabulated for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | 85 |

| VEGFR2 | 250 |

| ERK2 | 1,200 |

| PLK4 | >10,000 |

| EGFR | 750 |

Table 2: Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A549 | Lung | 2.5 |

| K562 | Leukemia | 5.1 |

| PC-3 | Prostate | 8.9 |

| Hep-G2 | Liver | 6.3 |

Conclusion and Future Directions

This compound is a promising small molecule with a high potential for therapeutic relevance, primarily as a kinase inhibitor or a serotonin receptor modulator. The experimental framework outlined in this guide provides a clear path for the elucidation of its precise mechanism of action and the identification of its primary therapeutic targets. Successful validation of a potent and selective activity against a high-value target would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for preclinical development. The versatility of the indazole scaffold suggests that further chemical modifications to this compound could lead to the development of a new class of highly effective therapeutic agents.

References

- Cao, J., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. BenchChem.

- Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Jayakodiarachchi, N., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

- Chem-Impex. (n.d.). 6-Hydroxy-1H-indazole. Chem-Impex.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Kaplan, A., et al. (2021). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature.

- F. Hoffmann-La Roche AG. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Patent Application.

- Tran, T., et al. (2023). Structures of kinase inhibitors containing an indazole moiety.

- Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed.

- BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Singh, R., et al. (2024).

- Che, Z., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Medicinal Chemistry Letters.

- PubChemLite. (n.d.). 6-hydroxy-1h-indazole (C7H6N2O). PubChemLite.

- Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.

- Singh, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Singh, R., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design.

- Patel, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- May, J., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PubMed.

- ResearchGate. (2015). Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole.

- Wang, X., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.

- Di Micco, S., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-Methyl-1H-indazol-6-ol: Physicochemical Properties and Synthetic Insights for the Research Scientist

This guide provides a comprehensive technical overview of 1-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore plausible synthetic routes, and discuss its potential applications based on the known bioactivity of structurally related analogs. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a blend of theoretical knowledge and practical insights.

Molecular Overview and Significance

This compound (CAS No. 118933-92-9) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2] The introduction of a methyl group at the N1 position and a hydroxyl group at the 6-position of the indazole ring in this compound presents a unique combination of features that can influence its chemical reactivity, metabolic stability, and interaction with biological targets. Understanding its fundamental properties is therefore crucial for its application in the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from reaction conditions to bioavailability. While experimental data for this compound is not extensively available in the public domain, we can compile a profile based on information from chemical suppliers and computational predictions.

| Property | Value/Information | Source |

| CAS Number | 118933-92-9 | PubChem[1] |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | Sigma-Aldrich |

| Melting Point | Data not available. For the related 1-Methyl-1H-indazol-6-yl-amine: 174-180 °C. | Chem-Impex[3] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General chemical knowledge |

| logP (calculated) | 1.8 | PubChem[1] |

| pKa (predicted) | Data not available. The phenolic hydroxyl group is expected to be weakly acidic. | General chemical knowledge |

Expert Insight: The calculated logP of 1.8 suggests that this compound has a moderate lipophilicity.[1] This is a favorable characteristic in drug design, as it often correlates with good membrane permeability and oral bioavailability. The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms) will influence its solubility and interactions with biological macromolecules.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic strategy can be devised based on established methods for indazole synthesis.[4] A common approach involves the cyclization of appropriately substituted phenylhydrazines or the reduction of a nitro group followed by diazotization and cyclization.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a starting material like 4-methoxy-2-nitrotoluene. The general workflow would involve methylation of the corresponding indazole precursor or formation of the indazole ring from a pre-methylated starting material.

Experimental Protocol Insight:

A key step in the proposed synthesis is the demethylation of the methoxy group to yield the final hydroxyl functionality. This can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being a common and effective method. Careful control of the reaction temperature is crucial to avoid side reactions.

Reactivity: The phenolic hydroxyl group in this compound is a key site for further chemical modifications. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The indazole ring itself is generally stable but can undergo electrophilic substitution, with the position of substitution being influenced by the existing substituents.

Spectral Analysis (Predicted)

Detailed experimental spectra for this compound are not widely published. However, we can predict the key spectral features based on the analysis of closely related indazole derivatives.[5][6]

¹H NMR:

-

Aromatic Protons: Several signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the benzene ring will show characteristic splitting patterns (doublets and triplets) depending on their coupling with neighboring protons.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected, likely in the range of δ 3.5-4.5 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Signals for the carbon atoms of the bicyclic ring system are expected in the range of δ 100-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield.

-

N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen is anticipated around δ 30-40 ppm.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or HCN.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery

The indazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[2][7]

While direct biological data for this compound is limited, a notable derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , has been identified as a potent and peripherally acting serotonin 5-HT₂ receptor agonist with ocular hypotensive activity.[8] This highlights the potential of the this compound scaffold as a starting point for the development of new therapeutics targeting the serotonergic system, which is implicated in a variety of physiological and pathological processes.

Expert Insight for Researchers: The 6-hydroxy functionality of this compound provides a convenient handle for creating libraries of analogs through ether or ester linkages. This allows for the exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to have the following hazards:

-

Harmful if swallowed.

-

May cause skin irritation.[1]

-

May cause serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Standard Laboratory Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable building block for medicinal chemistry research. Its physicochemical properties, including moderate lipophilicity and the presence of a reactive hydroxyl group, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While a comprehensive set of experimental data for this specific molecule is not yet available, this guide provides a solid foundation of its known attributes, predicted characteristics, and potential utility, particularly in the development of new drugs targeting the central nervous system and other disease areas where the indazole scaffold has proven to be effective. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- PubChem. 1-Methyl-1H-indazole.

- Wiley-VCH.

- PubChem. This compound.

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports. 2022. [Link]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. 2018. [Link]

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. 2022. [Link]

- PubChem. 1-methyl-1H-indazol-6-amine.

- The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry. 2009. [Link]

- 1-((S)-2-aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry. 2006. [Link]

- Organic Chemistry Portal. Indazole synthesis. [Link]

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. 2012. [Link]

- NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

- SpectraBase. 1H-indazol-6-ol. [Link]

- SpectraBase. 1H-indazol-6-ol. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]

- 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry. 2006. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021. [Link]

- Indazole – Knowledge and References. Taylor & Francis Online. [Link]

- ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]

Sources

- 1. This compound | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR [m.chemicalbook.com]

- 6. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-6-ol is a heterocyclic organic compound that holds significant interest within medicinal chemistry and drug discovery. As a substituted indazole, it serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. The indazole core is a key pharmacophore in numerous compounds targeting a range of therapeutic areas. A comprehensive understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective use in research and development, from early-stage discovery to formulation.

This technical guide provides a detailed overview of the solubility and stability characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information on the broader class of indazole derivatives and outlines the necessary experimental protocols to determine these critical parameters.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for predicting its behavior. Key computed properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Solubility Profile

Predicted Solubility

Based on its structure, this compound is anticipated to exhibit moderate solubility in organic solvents and limited solubility in aqueous media. The presence of the hydroxyl group may impart some aqueous solubility, while the methylated indazole core contributes to its lipophilicity.

Experimental Determination of Solubility

To accurately assess the solubility of this compound, a systematic experimental approach is necessary. A common and reliable method is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol for Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)).

-

Ensure enough solid is present to achieve saturation, which can be visually confirmed by the presence of undissolved material.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures, respectively) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Filter the sample through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

The solubility is then calculated based on the dilution factor.

-

Diagram of the Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this evaluation, providing insights into the molecule's intrinsic stability.[2]

General Stability of the Indazole Core

The indazole ring system is generally stable, with the 1H-tautomer being more stable than the 2H-tautomer.[3] However, substituted indazoles can be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2] The goal is to achieve a target degradation of 5-20%.[4]

Common Degradation Pathways for Indazole Derivatives

-

Photodegradation: Exposure to UV light can cause a phototransposition of indazoles into the more stable benzimidazole structure.[5] This rearrangement is thought to proceed from the excited state of the 2H-tautomer.[5]

-

Oxidative Degradation: The indazole ring can be susceptible to oxidation.[5]

-

Hydrolytic Degradation: Hydrolysis can occur under acidic or basic conditions, with the rate of degradation being pH-dependent.[5]

-

Thermal Degradation: High temperatures can lead to thermal decomposition.[5]

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

-

Diagram of the Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Summary and Recommendations

-

For solubility, the shake-flask method coupled with HPLC analysis is recommended to obtain quantitative data in a range of pharmaceutically relevant solvents and pH conditions.

-

For stability, a comprehensive forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

The insights gained from these studies will be invaluable for guiding the development of this compound and its derivatives, ensuring the selection of appropriate formulation strategies and storage conditions to maintain product quality, safety, and efficacy.

References

- Theoretical study of the formation of pyrazole and indazole carbamic acids. (n.d.). SpringerLink.

- This compound. (n.d.). PubChem.

- Technical Support Center: Indazole Deriv

- Cyy-272: A Technical Guide to Solubility and Stability for Drug Development Professionals. (2025). BenchChem.

- 1-Methyl-1H-indazole. (n.d.). PubChem.

- 1-methyl-1H-indazol-6-amine. (n.d.). PubChem.

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2024). Longdom Publishing.

- Development of 1H-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.

- This compound. (n.d.). BDJHH.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Forced Degrad

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. (n.d.). BenchChem.

- Forced Degrad

- Peer-Reviewed Validation of 3-amino-1-methyl-1H-indazol-6-ol as a Chemical Probe. (n.d.). BenchChem.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Safety Data Sheet - 1-Methyl-1H-indazol-4-ol. (2021). Angene Chemical.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).

- Safety Data Sheet - 5-Methyl-1H-indazol-6-ol. (2021). ChemScene.

- (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone. (2017).

Sources

- 1. This compound | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 1-Methyl-1H-indazol-6-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indazol-6-ol (CAS No. 118933-92-9), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] Given the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on data from closely related analogs and predictive methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and similar indazole derivatives.

Introduction to this compound

Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[2] The methylation of the indazole ring can lead to either N1- or N2-alkylation, resulting in isomers with distinct chemical and physical properties.[3][4] The 1-methyl-1H-indazole isomer is often thermodynamically more stable than the 2-methyl-2H-indazole.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining the structure of these N-methylated indazole derivatives.[2][3] this compound, with its methyl group at the N1 position and a hydroxyl group on the benzene ring, is a valuable building block in the synthesis of bioactive molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The following sections provide predicted ¹H and ¹³C NMR data for this compound, based on the analysis of related indazole derivatives.[5][6]

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the known electronic effects of the methyl and hydroxyl substituents on the indazole ring system. The numbering of the indazole ring is standard, as shown in the molecular structure diagram.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8-8.0 | s | - |

| H-4 | ~6.8-7.0 | d | ~8.5 |

| H-5 | ~7.4-7.6 | d | ~8.5 |

| H-7 | ~6.6-6.8 | s | - |

| -OH | Variable (broad) | s | - |

| -CH₃ | ~3.9-4.1 | s | - |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below. The substituent effects of the methyl and hydroxyl groups significantly influence the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~133-135 |

| C-3a | ~120-122 |

| C-4 | ~110-112 |

| C-5 | ~122-124 |

| C-6 | ~155-157 |

| C-7 | ~95-97 |

| C-7a | ~140-142 |

| -CH₃ | ~35-37 |

Predicted in DMSO-d₆

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for indazole derivatives.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often a good choice for observing exchangeable protons like the hydroxyl proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for obtaining sharp signals and high resolution.[6]

-

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the final structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1620 | Medium | C=C aromatic ring stretch |

| 1450-1550 | Strong | Aromatic ring vibrations |

| 1200-1300 | Strong | C-O stretch (phenol) |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument absorptions.[7]

-

Apply pressure to ensure good contact between the sample and the crystal.[7]

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

For this compound (C₈H₈N₂O), the expected mass spectral data is as follows:

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Assignment |

| ESI (+) | 149.0658 | [M+H]⁺ |

| EI | 148.0637 (M⁺) | Molecular Ion |

Key Fragments (EI): The fragmentation pattern in Electron Ionization (EI) would likely involve the loss of stable neutral molecules. For instance, the loss of CO (m/z 120) or HCN (m/z 121) from the molecular ion are plausible fragmentation pathways for indazole derivatives.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

For this compound, the positive ion mode is likely to be more effective, yielding the protonated molecule [M+H]⁺.[5]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), ensure high purity of the sample and solvents to obtain accurate mass measurements for elemental composition determination.[5]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining predictive methods with established experimental protocols, researchers can confidently approach the structural characterization of this and related indazole derivatives. The provided tables of predicted spectral data, detailed methodologies, and workflow visualization serve as a valuable resource for scientists in the fields of chemical synthesis and drug discovery.

References

- Elguero, J., Fruchier, A., & Tarrago, G. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 134-138. [Link]

- Wiley-VCH. (2007).

- PubChem. (n.d.). 1-Methyl-1H-indazole. [Link]

- Fruchier, A., & Elguero, J. (1976). 13C NMR of indazoles. Organic Magnetic Resonance, 8(3), 18-22. [Link]

- Patil, S. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100345. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Methyl-1H-indazol-6-ol CAS number 118933-92-9 information

An In-depth Technical Guide to 1-Methyl-1H-indazol-6-ol (CAS: 118933-92-9)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 118933-92-9), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure in drug discovery, serving as the core of numerous clinically evaluated and approved therapeutic agents. This document consolidates critical data on the physicochemical properties, spectroscopic profile, plausible synthetic routes, and potential applications of this compound. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals leveraging this versatile molecule in their scientific endeavors. We will delve into not only the "what" but the "why" of its chemical behavior and utility, providing field-proven insights and detailed experimental methodologies.

Core Physicochemical & Spectroscopic Profile

This compound is a solid, stable organic compound under recommended storage conditions. Its structure, featuring a bicyclic indazole core with a methyl group on the N1 position and a hydroxyl group at the C6 position, makes it an important intermediate for creating more complex molecules. The methyl group at the N1 position prevents unwanted N-alkylation or tautomerization in subsequent synthetic steps, directing functionalization to other parts of the molecule. The hydroxyl group at the C6 position provides a convenient handle for derivatization, such as etherification or conversion to other functional groups.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 118933-92-9 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | 1-methylindazol-6-ol | [1] |

| Common Synonyms | 6-Hydroxy-1-methyl-1H-indazole | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [4] |

| XLogP3 | 1.8 | [1] |

Spectroscopic Characterization: A Practical Guide

While specific, authenticated spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. Below are detailed protocols for acquiring the necessary data, representing a self-validating system for structural elucidation.

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the solid compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5][6] DMSO-d₆ is often preferred for compounds with hydroxyl protons to observe the exchangeable proton signal.

- ¹H NMR Acquisition:

- Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

- Acquire 16-64 scans with a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds.[5][6]

- ¹³C NMR Acquisition:

- Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

- Acquire 1024-4096 scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.[5][6]

2. Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

- Acquisition (LC-MS):

- Inject the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with liquid chromatography.

- Use electrospray ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.

- Scan a mass range of m/z 50-500 to observe the molecular ion and potential fragments.[5] The high-resolution data will allow for the determination of the elemental composition, confirming the molecular formula C₈H₈N₂O.

Predicted Spectroscopic Data

Based on the known structure and data from analogous indazole derivatives, the following spectral characteristics are anticipated.[7][8]

| ¹H NMR (Predicted, in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5-10.0 (s, 1H) | -OH (hydroxyl proton) |

| ~7.8 (s, 1H) | H-3 (indazole ring) |

| ~7.5 (d, 1H) | H-4 or H-7 |

| ~7.0 (d, 1H) | H-4 or H-7 |

| ~6.8 (dd, 1H) | H-5 |

| ~4.0 (s, 3H) | N-CH₃ (methyl group) |

| ¹³C NMR (Predicted, in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-6 (bearing -OH) |

| ~140-145 | C-7a (bridgehead) |

| ~130-135 | C-3 |

| ~120-125 | C-3a (bridgehead) |

| ~115-120 | C-4 or C-7 |

| ~110-115 | C-4 or C-7 |

| ~95-100 | C-5 |

| ~35-40 | N-CH₃ |

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in the literature, but a logical and efficient route can be designed based on established indazole chemistry.[9] A highly plausible approach involves the N-methylation of a suitable 6-substituted-1H-indazole precursor.

Proposed Synthetic Pathway

The chosen strategy is the direct N-methylation of commercially available 6-benzyloxy-1H-indazole followed by deprotection via catalytic hydrogenation. This two-step process is robust and avoids harsh conditions that could compromise the indazole core.

-

Step 1: N-Methylation: The indazole nitrogen is deprotonated with a strong base like sodium hydride (NaH) to form an indazolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I).

-

Step 2: Deprotection: The benzyl protecting group on the hydroxyl function is selectively removed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is clean and high-yielding.

Workflow Diagram: Synthesis & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Objective: To synthesize this compound from 6-benzyloxy-1H-indazole.

Materials:

-

6-Benzyloxy-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C), 10 wt. %

-

Ethanol (EtOH)

-